[6-(Trifluoromethyl)pyridazin-3-yl]methanamine;hydrochloride

Medicinal Chemistry Physicochemical Profiling Amine Basicity

[6-(Trifluoromethyl)pyridazin-3-yl]methanamine hydrochloride is a pyridazine-based primary amine building block featuring a trifluoromethyl substituent at the 6-position. The hydrochloride salt form (CAS 1948237-23-7, molecular formula C₆H₇ClF₃N₃, molecular weight 213.59 g/mol) is supplied at a certified purity of ≥97%.

Molecular Formula C6H7ClF3N3
Molecular Weight 213.59
CAS No. 1948237-23-7
Cat. No. B3049116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[6-(Trifluoromethyl)pyridazin-3-yl]methanamine;hydrochloride
CAS1948237-23-7
Molecular FormulaC6H7ClF3N3
Molecular Weight213.59
Structural Identifiers
SMILESC1=CC(=NN=C1CN)C(F)(F)F.Cl
InChIInChI=1S/C6H6F3N3.ClH/c7-6(8,9)5-2-1-4(3-10)11-12-5;/h1-2H,3,10H2;1H
InChIKeyDCBHMRVMQFCNAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Trifluoromethyl)pyridazin-3-yl]methanamine Hydrochloride (CAS 1948237-23-7) – Scientific Sourcing & Procurement Guide


[6-(Trifluoromethyl)pyridazin-3-yl]methanamine hydrochloride is a pyridazine-based primary amine building block featuring a trifluoromethyl substituent at the 6-position. The hydrochloride salt form (CAS 1948237-23-7, molecular formula C₆H₇ClF₃N₃, molecular weight 213.59 g/mol) is supplied at a certified purity of ≥97% . The free base (CAS 1211580-33-4) has a predicted pKa of 7.22 and a computed logP of 0.95, while the parent scaffold pyridazin-3-ylmethanamine (CAS 93319-65-4) exhibits a higher pKa (7.71–8.55) and lower logP (−0.23) .

Why Generic Substitution of 6-(Trifluoromethyl)pyridazin-3-yl]methanamine Hydrochloride Fails: Positional Isomerism and Physicochemical Divergence


Pyridazine methanamine derivatives are not interchangeable building blocks. The exact position of the trifluoromethyl group controls the electron density on the aromatic ring and, consequently, the basicity and lipophilicity of the molecule. Replacing the 6-CF₃ isomer with the 4-CF₃ analogue (CAS 2169496-05-1) or the 5-CF₃ analogue (CAS 2167139-07-1) alters the pKa of the amine and the logP, which directly impact reactivity in amide coupling, reductive amination, and N-alkylation reactions . Furthermore, the free base form (CAS 1211580-33-4) is a liquid that requires cold storage, whereas the hydrochloride salt (CAS 1948237-23-7) is a solid that is shelf-stable at room temperature [1]. These differences can cause batch failures, unpredictable yields, and costly re-optimization of synthetic routes if the wrong form or isomer is procured.

Head-to-Head Quantitative Evidence for 6-(Trifluoromethyl)pyridazin-3-yl]methanamine Hydrochloride vs. Closest Analogs


pKa Modulation: 6-CF₃ Free Base vs. Unsubstituted Pyridazin-3-ylmethanamine

The free base [6-(trifluoromethyl)pyridazin-3-yl]methanamine exhibits a predicted pKa of 7.22±0.29, which is 0.49–1.33 units lower than the pKa of the unsubstituted pyridazin-3-ylmethanamine (8.55 measured or 7.71 predicted) . This reduction in basicity directly impacts the protonation state at physiological pH and the amine's nucleophilicity in coupling reactions.

Medicinal Chemistry Physicochemical Profiling Amine Basicity

Lipophilicity Advantage: 6-CF₃ Free Base vs. Unsubstituted Pyridazin-3-ylmethanamine

The free base [6-(trifluoromethyl)pyridazin-3-yl]methanamine has a computed logP of 0.95, compared to −0.23 for pyridazin-3-ylmethanamine . This represents an increase of approximately 1.18 log units, signifying roughly a 15-fold greater partition into octanol.

Drug Design LogP Membrane Permeability

Storage & Handling Stability: Hydrochloride Salt vs. Free Base

The hydrochloride salt (CAS 1948237-23-7) is a solid at room temperature and can be stored at 2–8°C under inert atmosphere for long periods [1]. In contrast, the free base (CAS 1211580-33-4) is typically a low-melting solid or gum that requires storage at −20°C and degrades if exposed to moisture or oxygen .

Compound Management Stability Synthetic Chemistry

Positional Selectivity: 6-CF₃ vs. 4-CF₃ vs. 5-CF₃ Isomers

The three CF₃-positional isomers (6-CF₃ CAS 1948237-23-7, 4-CF₃ CAS 2169496-05-1, 5-CF₃ CAS 2167139-07-1) are chemically distinct due to different electronic environments on the pyridazine ring. The 6-position places the CF₃ group para to the methylamine substituent, resulting in a different dipole vector and potential for regioselective metal-catalyzed cross-coupling compared to the 4- or 5-isomers. Although direct comparative reaction yields are not published, the electronic effect is predictable from the Hammett σₚ value of CF₃ (0.54), which applies only to the para-substituted 6-isomer [1].

Regiochemistry Synthetic Building Blocks Pyridazine Functionalization

Optimal Application Scenarios for 6-(Trifluoromethyl)pyridazin-3-yl]methanamine Hydrochloride


Kinase Inhibitor Fragment Elaboration via Amide Coupling

In medicinal chemistry programs targeting ATP-binding pockets, the 6-CF₃ pyridazine core serves as a privileged hinge-binding fragment. The hydrochloride salt provides a free-flowing solid that is easily weighed, while the reduced basicity (pKa 7.22) minimizes unwanted protonation of the pyridazine nitrogen during amide bond formation .

Synthesis of CNS-Penetrant PET Tracer Precursors

The enhanced lipophilicity (logP ≈ 0.95) of the free base derived from the HCl salt improves blood-brain barrier permeability predictions. This makes the building block a strategic choice for synthesizing radioligand precursors where moderate lipophilicity is required for CNS target engagement .

Parallel Library Synthesis Using Automated Dispensing

The hydrochloride salt is a stable, non-hygroscopic solid that can be handled by automated powder dispensing platforms (e.g., Chemspeed, TECAN). This enables high-throughput library synthesis without the need for pre-weighing of individual vials from cold storage, unlike the free base which requires frozen storage [1].

Structure-Activity Relationship (SAR) Studies on Pyridazine-Based Inhibitors

When exploring the impact of CF₃ position on biological activity, the 6-isomer offers a distinct electronic topography. Procuring the authenticated 6-CF₃ hydrochloride eliminates the risk of isomeric contamination that could confound SAR interpretation, especially when comparing with 4-CF₃ and 5-CF₃ isomers .

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